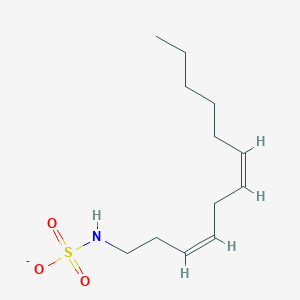

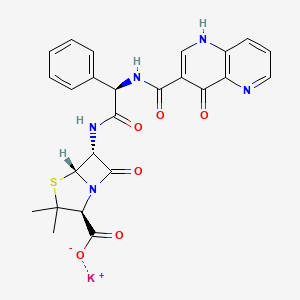

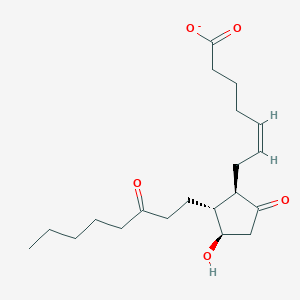

![molecular formula C18H19N3O3 B1263326 3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile](/img/structure/B1263326.png)

3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile

Descripción general

Descripción

KM-023 is a second-generation non-nucleoside reverse transcriptase inhibitor developed for the treatment of human immunodeficiency virus type 1 infection . This compound has shown promising results in preclinical and clinical studies, demonstrating favorable safety profiles and pharmacological characteristics .

Métodos De Preparación

The synthesis of KM-023 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is produced on an industrial scale by Kainos Medicine, Inc., and is available for research purposes .

Análisis De Reacciones Químicas

KM-023 primarily undergoes metabolic reactions in the body. It is known to exhibit dose- and time-dependent nonlinear pharmacokinetic characteristics after single or multiple doses . The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites . Common reagents and conditions used in these reactions include liquid chromatography-tandem mass spectrometry for quantification .

Aplicaciones Científicas De Investigación

KM-023 is extensively used in scientific research for studying human immunodeficiency virus type 1 infection. It has been shown to inhibit the reverse transcriptase enzyme, thereby preventing the replication of the virus . This compound is also used in pharmacokinetic and pharmacodynamic studies to evaluate its efficacy and safety profiles . Additionally, KM-023 is included in various compound libraries for drug discovery and development .

Mecanismo De Acción

KM-023 exerts its effects by inhibiting the reverse transcriptase enzyme of human immunodeficiency virus type 1. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus . The molecular targets of KM-023 include the reverse transcriptase enzyme and the viral RNA. The pathways involved in its mechanism of action are primarily related to the inhibition of viral replication .

Comparación Con Compuestos Similares

KM-023 is compared with other non-nucleoside reverse transcriptase inhibitors such as efavirenz and rilpivirine. Unlike these compounds, KM-023 has shown a better safety profile with fewer side effects . It also demonstrates similar antiviral effects at lower doses, making it a more potent and safer alternative. Other similar compounds include nevirapine and etravirine.

Propiedades

Fórmula molecular |

C18H19N3O3 |

|---|---|

Peso molecular |

325.4 g/mol |

Nombre IUPAC |

3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile |

InChI |

InChI=1S/C18H19N3O3/c1-5-21-15(14(10(2)3)17(23)20-18(21)24)16(22)13-7-11(4)6-12(8-13)9-19/h6-8,10H,5H2,1-4H3,(H,20,23,24) |

Clave InChI |

AYPIJAMXGVYYRQ-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C |

Sinónimos |

3-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-5-methylbenzonitrile KM-023 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

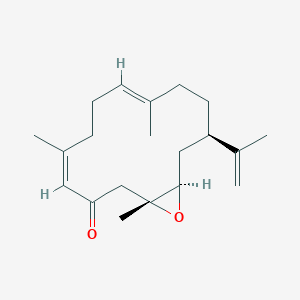

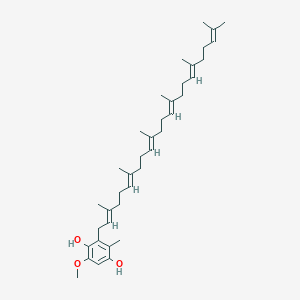

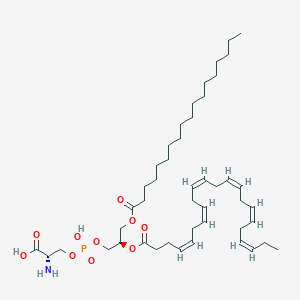

![(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1263254.png)

![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)